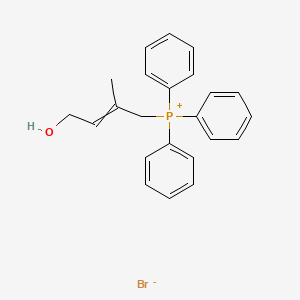
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound that features a unique combination of a hydroxyalkenyl group and a triphenylphosphonium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method includes the use of (4-Hydroxy-2-methylbut-2-en-1-yl) bromide as the alkylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of the corresponding substituted phosphonium salt.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide is used as a reagent in organic synthesis. It can act as a precursor for the synthesis of various phosphonium salts and other organophosphorus compounds.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Phosphonium salts are known to accumulate in mitochondria, making them useful tools for studying mitochondrial function and targeting drugs to mitochondria.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent. Its ability to target mitochondria makes it a candidate for the development of drugs aimed at treating mitochondrial diseases and cancer.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, catalysts, and other advanced materials.
Wirkmechanismus
The mechanism of action of (4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with cellular components, particularly mitochondria. The triphenylphosphonium moiety allows the compound to cross mitochondrial membranes and accumulate within the organelle. Once inside, it can interact with mitochondrial proteins and enzymes, potentially affecting cellular respiration and energy production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Hydroxy-3-methylbut-2-en-1-yl)diphosphate: Another compound with a similar hydroxyalkenyl group but different functional groups.
Triphenylphosphine: A simpler phosphonium compound without the hydroxyalkenyl group.
(4-Hydroxy-2-methylbut-2-en-1-yl)triphenylphosphonium chloride: A similar compound with a chloride ion instead of bromide.
Uniqueness
(4-Hydroxy-2-methylbut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to the presence of both a hydroxyalkenyl group and a triphenylphosphonium moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
111724-05-1 |
|---|---|
Molekularformel |
C23H24BrOP |
Molekulargewicht |
427.3 g/mol |
IUPAC-Name |
(4-hydroxy-2-methylbut-2-enyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H24OP.BrH/c1-20(17-18-24)19-25(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-17,24H,18-19H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OKOWDMKXFOMNNG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=CCO)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
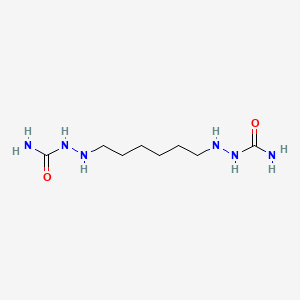
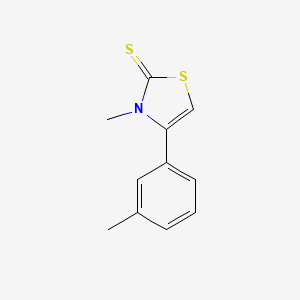
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
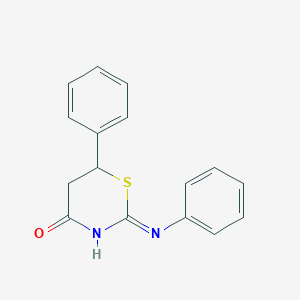
![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)
![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
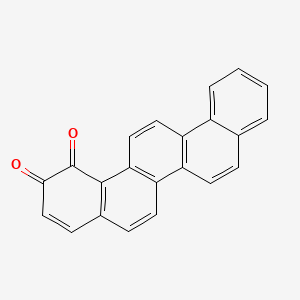
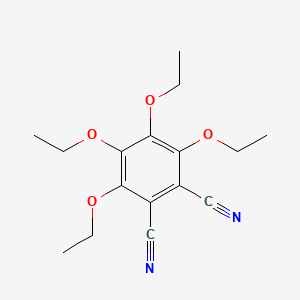
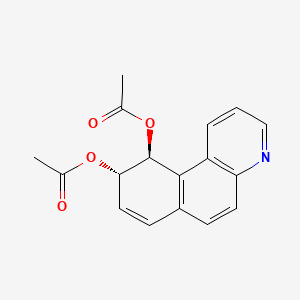


![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
